molecular formula C12H11ClN2O2 B2409656 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone CAS No. 191019-22-4

1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone

Cat. No.: B2409656
CAS No.: 191019-22-4
M. Wt: 250.68
InChI Key: DPTAVTYCNALVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Formation of the ethanone moiety: This can be done through various organic reactions such as Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-propanone
  • 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-butanone

Uniqueness

1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone is unique due to its specific structure, which can impart distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2-imino-4-methyl-1,3-oxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-7-17-12(14)15(8)6-11(16)9-2-4-10(13)5-3-9/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTAVTYCNALVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N)N1CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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